Nonanenitrile
Overview
Description
Nonanenitrile is a type of organic compound that falls under the category of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N), which is a carbon triple-bonded to a nitrogen atom. They are important building blocks in organic synthesis and are found in numerous medicinally and biologically important compounds .
Synthesis Analysis
The synthesis of nitriles, including nonanenitrile, has traditionally involved the use of toxic cyanides. However, recent advancements have focused on more sustainable and environmentally benign methods. For instance, a green synthesis approach has been developed using nitrogen-doped graphene-layered non-noble metal oxides as nanocatalysts. This method allows for the synthesis of structurally diverse aryl, heterocyclic, allylic, and aliphatic nitriles from readily available alcohols, aqueous ammonia, and molecular oxygen .
Molecular Structure Analysis
Nonanenitrile, as a member of the aliphatic nitriles, has a linear carbon chain with a cyano group at one end. The molecular structure of nitriles is relatively simple, but the presence of the cyano group significantly affects the chemical reactivity and physical properties of the molecule.
Chemical Reactions Analysis
Nitriles are versatile in chemical reactions. They can participate in radical cascade reactions, serving as radical acceptors to construct nitrogen heterocycles, which are prevalent in natural products and pharmaceuticals . The reactivity of nitriles also allows for their use in the synthesis of complex organic molecules, such as the total synthesis of N-methylwelwitindolinone D isonitrile, where the isonitrile group is installed through a series of reactions including a rearrangement of an aldehyde to an isothiocyanate followed by desulfurization .
Physical and Chemical Properties Analysis
The physical and chemical properties of nonanenitrile are influenced by the cyano group. Nitriles typically have higher boiling points than alkanes of similar molecular weight due to the polarity of the C≡N bond. They are also known to act as ligands in coordination chemistry, displaying a range of coordination modes to metal centers, which can lead to the formation of oligonuclear complexes and coordination polymers with interesting electronic and physical properties .
Scientific Research Applications
Catalysis and Chemical Production
Nonanenitrile is used in innovative methodologies for the production of bulk chemicals. A cyanide-free approach has been developed for the synthesis of aliphatic nitriles, including nonanenitrile, using n-alkenes as starting materials. This process, combining metal-catalyzed hydroformylation with enzyme technology, operates in water at low to moderate temperatures without cyanide sources, exemplifying a sustainable and safer method for producing industrial chemicals like nonanenitrile (Plass et al., 2019).
Material Synthesis
Nonanenitrile plays a role in the synthesis of specialized compounds and materials. For instance, in the improved synthesis of 2,7-Diazaspiro[4.4] Nonane, a process involving nucleophilic displacement and hydrolytic cyclization starting from malononitrile, nonanenitrile is a crucial intermediate. This method offers higher efficiency and better yields, showcasing nonanenitrile's importance in the synthesis of complex organic structures (Ji Zhiqin, 2004).
Biocatalysis
In biocatalysis, nonanenitrile is synthesized through a chemoenzymatic process. A recent study highlights the biocatalytic synthesis of nonanenitrile at high substrate loadings of up to 1.4 kg/L, using a metalloprotein bearing an iron-containing heme subunit. This marks a significant advance in biocatalysis, achieving one of the highest substrate loadings reported, especially for water-immiscible products in aqueous media (Hinzmann et al., 2019).
Non-Oxide Photocatalysts
Research into non-oxide photocatalysts like germanium nitride β-Ge3N4 dispersed with RuO2 nanoparticles, a new area of study, opens up opportunities for the application of nonanenitrile in photocatalysis. This is significant for the development of visible light-driven photocatalysis, potentially enhancing the efficiency of photocatalytic processes (Sato et al., 2005).
Gas Phase Chemistry
The remote functionalization of aliphatic nitriles, including nonanenitrile, by transition-metal ions in the gas phase is another area of research. This involves extensive quantum chemical calculations and experimental approaches to understand bond activation and reactivity patterns, which is crucial for developing new chemical processes and understanding molecular interactions (Holthausen et al., 1997).
Safety And Hazards
Future Directions
The future of nonanenitrile and other nitriles lies in the development of more efficient, cost-effective, and sustainable synthesis methods . Biocatalysis is considered a key technology for enabling such processes . The use of enzymes in the synthesis of nitriles is a promising area of research, with the potential to bridge the gap between the production of fine chemicals and pharmaceuticals, and bulk and commodity chemicals .
properties
IUPAC Name |
nonanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-3-4-5-6-7-8-9-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZZPPHAMDJOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022183 | |
Record name | Octyl cyanide | |
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Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; Almost insoluble in water; [MSDSonline] | |
Record name | Nonanenitrile | |
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Vapor Pressure |
0.1 [mmHg] | |
Record name | Nonanenitrile | |
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Product Name |
Nonanenitrile | |
CAS RN |
2243-27-8 | |
Record name | Nonanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-27-8 | |
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Record name | Octyl cyanide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243278 | |
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Record name | Nonanenitrile | |
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Record name | Nonanenitrile | |
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Record name | Octyl cyanide | |
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Record name | N-octanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.100 | |
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Record name | OCTYL CYANIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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